Risedronic acid-d4

LC-MS/MS Bioanalysis Lower Limit of Quantification (LLOQ)

Risedronic acid-d4 (CAS 1035438-80-2) is the definitive stable isotope-labeled internal standard (SIL-IS) for risedronate quantification. Its +4 Da mass shift on the pyridine ring eliminates cross-talk with the analyte. Near-identical recovery (51% vs. 54%) and matrix-effect correction ensure the sub-ng/mL sensitivity (LLOQ 0.2 ng/mL) required by FDA bioequivalence guidances. Essential for CROs and QC labs validating ANDA methods per ICH M10.

Molecular Formula C7H11NO7P2
Molecular Weight 287.14 g/mol
CAS No. 1035438-80-2
Cat. No. B563608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisedronic acid-d4
CAS1035438-80-2
Synonyms[1-Hydroxy-2-(3-pyridinyl)ethylidene]bis phosphonic Acid-d4;  Actonel-d4; _x000B_NE 58095-d4; 
Molecular FormulaC7H11NO7P2
Molecular Weight287.14 g/mol
Structural Identifiers
InChIInChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/i1D,2D,3D,5D
InChIKeyIIDJRNMFWXDHID-RZIJKAHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Risedronic Acid-d4 (CAS 1035438-80-2) as a Stable Isotope-Labeled Internal Standard for Bisphosphonate Bioanalysis


Risedronic Acid-d4 (CAS 1035438-80-2) is the stable isotopically labeled analog of risedronic acid, a third-generation nitrogen-containing bisphosphonate. The compound is specifically designed for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . It is distinguished from the unlabeled drug by the substitution of four hydrogen atoms with deuterium atoms (d4) on the pyridine ring, resulting in a molecular weight of 287.14 g/mol. Its primary function is to correct for variability in sample extraction, chromatographic ionization efficiency, and matrix effects during the precise quantification of risedronic acid in complex biological matrices like human plasma .

Why Non-Isotopic or Structural Analog Internal Standards Are Inadequate for Risedronic Acid Bioanalysis


Substituting a generic internal standard for a stable isotope-labeled (SIL) version like Risedronic Acid-d4 can compromise the accuracy and sensitivity of a bioanalytical method. Structural analogs, such as magnesium ascorbyl phosphate, exhibit different physicochemical properties leading to divergent extraction recovery and chromatographic retention times, failing to correct for matrix-specific ionization suppression or enhancement [1]. In contrast, a properly matched SIL-IS like Risedronic Acid-d4 co-elutes with the analyte and experiences nearly identical recovery, matrix effects, and ionization efficiency, thereby normalizing these critical sources of variability [2]. This co-elution is essential for meeting stringent regulatory validation requirements for bioequivalence studies and pharmacokinetic profiling of bisphosphonates [3].

Quantitative Evidence for Risedronic Acid-d4 Differentiation in LC-MS/MS Method Performance


LLOQ and Method Sensitivity with Risedronic Acid-d4 vs. Structural Analog IS

Using Risedronic Acid-d4 as an internal standard enables a Lower Limit of Quantification (LLOQ) of 0.2 ng/mL for risedronic acid in human plasma using LC-MS/MS [1]. In contrast, a validated HPLC-UV method employing the structural analog magnesium ascorbyl phosphate as an internal standard achieves a quantification limit of 1.61 ug/mL (1610 ng/mL) [2]. The use of a deuterated internal standard is a prerequisite for achieving the pg/mL to low ng/mL sensitivity required for pharmacokinetic studies of low-bioavailability bisphosphonates.

LC-MS/MS Bioanalysis Lower Limit of Quantification (LLOQ) Method Sensitivity

Matrix Effect Mitigation and Assay Precision with Risedronic Acid-d4

The use of Risedronic Acid-d4 provides robust normalization of matrix effects, as evidenced by comparable extraction recoveries for the analyte (54%) and the internal standard (51%) [1]. This close alignment in recovery, along with co-elution from the HPLC column, allows for precise quantification even in the presence of plasma-derived interferences. The method demonstrated excellent intra-assay precision, with coefficients of variation (CV%) at concentrations of 0.5, 5, and 20 ng/mL, and at the LLOQ of 0.2 ng/mL, all falling below 6% [1].

Matrix Effect Precision LC-MS/MS Recovery

Regulatory Compliance for Bioequivalence Studies Using Risedronic Acid-d4

Risedronic Acid-d4 is the industry-standard internal standard for regulatory bioequivalence (BE) studies, as demonstrated by its use in a pivotal study comparing two risedronate sodium 35 mg tablet formulations [1]. The study, which used an LC-MS/MS method with Risedronic Acid-d4, reported a geometric mean ratio (test/reference) for AUC0-t of 101.90% with a 90% confidence interval (CI) of 86.43%-120.14%, falling within the required 80-125% bioequivalence limits. The method's precision and accuracy, enabled by the SIL-IS, are essential for generating the robust data required for Abbreviated New Drug Application (ANDA) submissions.

Bioequivalence Pharmacokinetics Regulatory Science ANDA

Optimized Analytical Throughput and Deuterium Enrichment

In optimized LC-MS/MS methods, the use of Risedronic Acid-d4 as an IS facilitates short chromatographic run times, enhancing analytical throughput. A validated method achieved a run time of 4.0 minutes [1]. Furthermore, as a certified reference standard, Risedronic Acid-d4 is supplied with a defined isotopic purity (e.g., ≥99.9% deuterium enrichment) which is critical for method reproducibility and minimizing isotopic interference from the unlabeled analyte [2].

High-throughput analysis Chromatography Isotopic purity

High-Value Application Scenarios for Risedronic Acid-d4 in Analytical and Clinical Research


Validating Bioanalytical Methods for Bisphosphonate Pharmacokinetic Studies

Risedronic Acid-d4 is the definitive internal standard for developing and validating sensitive LC-MS/MS methods intended for quantifying risedronic acid in human plasma or urine. As demonstrated in published literature, its use enables the achievement of an LLOQ of 0.2 ng/mL, which is essential for accurately characterizing the pharmacokinetic profile of the low-bioavailability drug following oral administration of a 35 mg dose [1]. The co-eluting SIL-IS effectively normalizes matrix effects, ensuring the precision (%CV <6%) required for regulatory submission [1].

Conducting Pivotal Bioequivalence Trials for Generic Drug Applications

This compound is a critical reagent for Contract Research Organizations (CROs) and pharmaceutical companies conducting bioequivalence (BE) studies to support Abbreviated New Drug Application (ANDA) filings. Its established use in published BE studies, which have successfully demonstrated compliance with FDA's 80-125% bioequivalence criteria for AUC and Cmax, provides a strong regulatory precedent [2]. Procuring this specific IS mitigates the risk of method rejection during regulatory review.

High-Throughput Clinical Sample Analysis in Large-Scale Trials

For analytical laboratories tasked with analyzing thousands of clinical trial samples, Risedronic Acid-d4 enables the development of high-throughput LC-MS/MS methods. Its use as a SIL-IS allows for short chromatographic run times (as low as 4.0 minutes) without sacrificing accuracy, thereby maximizing instrument utilization and minimizing per-sample cost [3]. The high isotopic purity ensures consistent method performance over extended analysis periods.

Method Development for Specialized Bisphosphonate Research

Beyond generic bioequivalence, Risedronic Acid-d4 is valuable in specialized research settings, such as developing assays for therapeutic drug monitoring (TDM) in patients with impaired renal function or for investigating novel bisphosphonate delivery systems. Its properties as an ideal SIL-IS allow researchers to focus on unique biological or formulation variables rather than being limited by analytical variability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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